Cas no 1556650-05-5 (1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol)

1-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1,2-diol is a diol derivative featuring a 2,3-dihydrobenzofuran core, which imparts unique reactivity and stability due to its fused heterocyclic structure. The compound’s vicinal diol functionality enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of chiral ligands, pharmaceuticals, and fine chemicals. Its rigid benzofuran scaffold contributes to controlled stereochemistry and improved selectivity in catalytic applications. The presence of both hydroxyl groups allows for further functionalization, enabling derivatization into more complex architectures. This compound is valued for its balanced solubility in polar and semi-polar solvents, facilitating its use in diverse reaction conditions. Its structural features make it a promising candidate for research in medicinal chemistry and material science.
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol structure
1556650-05-5 structure
Product name:1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
CAS No:1556650-05-5
MF:C10H12O3
MW:180.200483322144
CID:6199588
PubChem ID:82713153

1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
    • 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol
    • EN300-1853921
    • 1-(2,3-Dihydrobenzofuran-5-yl)ethane-1,2-diol
    • 1556650-05-5
    • starbld0035997
    • AKOS021030999
    • Inchi: 1S/C10H12O3/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,11-12H,3-4,6H2
    • InChI Key: HDMZWSKGGBFGDG-UHFFFAOYSA-N
    • SMILES: O1CCC2C=C(C=CC1=2)C(CO)O

Computed Properties

  • Exact Mass: 180.078644241g/mol
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 378.8±30.0 °C at 760 mmHg
  • Flash Point: 182.9±24.6 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1853921-1.0g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
1g
$986.0 2023-06-01
Enamine
EN300-1853921-10.0g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
10g
$4236.0 2023-06-01
Enamine
EN300-1853921-5.0g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
5g
$2858.0 2023-06-01
Enamine
EN300-1853921-0.1g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
0.1g
$678.0 2023-09-18
Enamine
EN300-1853921-0.05g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
0.05g
$647.0 2023-09-18
Enamine
EN300-1853921-0.25g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
0.25g
$708.0 2023-09-18
Enamine
EN300-1853921-10g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
10g
$3315.0 2023-09-18
Enamine
EN300-1853921-0.5g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
0.5g
$739.0 2023-09-18
Enamine
EN300-1853921-1g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
1g
$770.0 2023-09-18
Enamine
EN300-1853921-2.5g
1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
1556650-05-5
2.5g
$1509.0 2023-09-18

1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol Related Literature

Additional information on 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol

Introduction to 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol (CAS No. 1556650-05-5)

1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol, identified by its Chemical Abstracts Service number 1556650-05-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a benzofuran scaffold linked to an ethane-1,2-diol moiety, has garnered attention due to its structural complexity and potential biological activities. The benzofuran ring is a common pharmacophore in drug discovery, known for its ability to interact with various biological targets, while the diol functional group introduces hydrophilicity and reactivity that can be exploited for therapeutic purposes.

The synthesis and characterization of 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol involve sophisticated organic chemistry techniques. The benzofuran core is typically constructed through cyclization reactions, often employing palladium-catalyzed cross-coupling or intramolecular Friedel-Crafts acylations. The subsequent introduction of the ethane-1,2-diol group requires careful consideration of regioselectivity and stereochemistry. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound. High-resolution X-ray crystallography may also be utilized to determine the precise three-dimensional conformation of the molecule.

Recent research has highlighted the therapeutic potential of benzofuran derivatives, particularly those incorporating polar functional groups like diols. Studies suggest that compounds with this motif exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, modifications of the benzofuran ring have been shown to enhance binding affinity to specific enzymes and receptors involved in disease pathways. The diol moiety further contributes to these interactions by participating in hydrogen bonding networks or serving as a nucleophile in enzyme-catalyzed reactions.

In the context of drug development, 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol represents a promising scaffold for designing novel therapeutics. Its structural features allow for facile derivatization, enabling chemists to fine-tune its properties for specific applications. For example, introducing additional substituents into the benzofuran ring or altering the diol functionality can modulate solubility, metabolic stability, and target specificity. Such modifications are critical for optimizing pharmacokinetic profiles and minimizing off-target effects.

The compound has been explored in preclinical studies as a potential candidate for treating various conditions. Preliminary in vitro assays have demonstrated its ability to inhibit key enzymes implicated in inflammatory responses and oxidative stress. These findings align with the growing interest in natural product-inspired molecules that leverage bioactive scaffolds for therapeutic intervention. The benzofuran core is particularly noteworthy, as it is prevalent in many bioactive compounds isolated from plants and microorganisms.

From a computational chemistry perspective, molecular modeling techniques have been employed to understand the binding interactions of 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol with biological targets. These studies provide insights into how the molecule interacts with proteins and nucleic acids at an atomic level. By predicting binding affinities and identifying key interaction points, researchers can rationalize structure-activity relationships (SARs) and guide further optimization efforts. Such computational approaches are integral to modern drug discovery pipelines.

The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol also presents opportunities for green chemistry initiatives. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. Catalytic methods and solvent-free reactions are being explored as alternatives to traditional approaches involving harsh reagents or extensive purification steps. These efforts not only improve efficiency but also align with global sustainability goals.

Future directions for research on 1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol include exploring its pharmacological effects in vivo using animal models. Such studies will provide valuable data on its efficacy and safety profiles before human clinical trials can be considered. Additionally, investigating its mechanism of action will shed light on how it interacts with biological systems at a molecular level. This mechanistic understanding is crucial for developing next-generation drugs with improved therapeutic outcomes.

The compound's versatility makes it a valuable tool for interdisciplinary research spanning organic chemistry, medicinal chemistry, and biochemistry. By combining experimental techniques with computational modeling and biological assays, scientists can unravel its full potential as a lead compound or building block for more complex molecules. The benzofuran-diol motif exemplifies how structural diversity can inspire innovative approaches to addressing unmet medical needs.

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